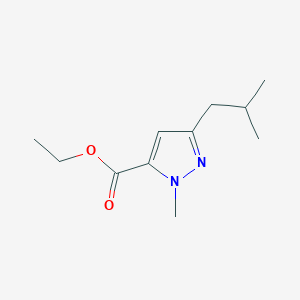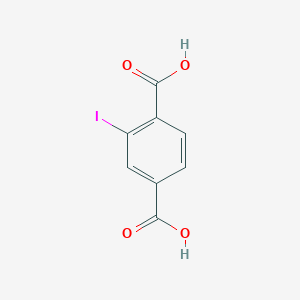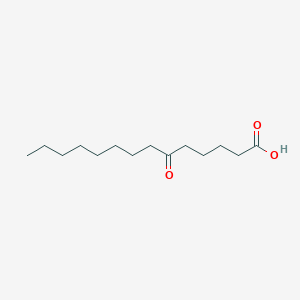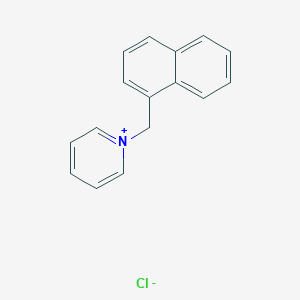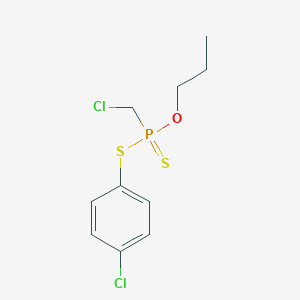
S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate, commonly known as CPO, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a member of the organophosphorus compound family and has been used as a pesticide, insecticide, and herbicide due to its potent activity against pests and weeds. However, due to its toxic nature, it has been banned in many countries for agricultural use. In
Mecanismo De Acción
CPO acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of the neurotransmitter acetylcholine in the brain and nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to a range of symptoms, including convulsions, respiratory failure, and death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of CPO are well-documented. It has been shown to cause a range of symptoms, including tremors, seizures, respiratory failure, and death. It also affects the cardiovascular system, causing bradycardia, hypotension, and arrhythmias. In addition, CPO has been shown to have neurotoxic effects, causing damage to the central nervous system and leading to long-term neurological deficits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPO has several advantages as a tool for scientific research. It is a potent acetylcholinesterase inhibitor, which makes it a useful tool for studying the effects of organophosphorus compounds on the nervous system. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, due to its toxic nature, it can be difficult to work with, and precautions must be taken to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for research on CPO. One area of interest is the development of new treatments for organophosphate poisoning. Another area of interest is the development of new pesticides and insecticides that are less toxic than current compounds. Finally, there is a need for further research into the long-term effects of CPO exposure on the nervous system and other organ systems. Overall, CPO remains an important tool for scientific research, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of CPO involves the reaction of 4-chlorophenylmagnesium bromide with propylene oxide, followed by reaction with phosphorus pentasulfide and S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate methyl ether. The final product is then purified through recrystallization. This method yields a high-quality product with a purity of over 95%.
Aplicaciones Científicas De Investigación
CPO has been extensively studied for its various applications in scientific research. It has been used as a tool to study the effects of organophosphorus compounds on the central nervous system, as well as a model compound for the development of new pesticides and insecticides. CPO has also been used to study the effects of organophosphate poisoning on the body and to develop treatments for such poisoning.
Propiedades
Número CAS |
1713-98-0 |
|---|---|
Nombre del producto |
S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate |
Fórmula molecular |
C10H13Cl2OPS2 |
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
chloromethyl-(4-chlorophenyl)sulfanyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13Cl2OPS2/c1-2-7-13-14(15,8-11)16-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
Clave InChI |
SBZAUEKBWDRPRQ-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(CCl)SC1=CC=C(C=C1)Cl |
SMILES canónico |
CCCOP(=S)(CCl)SC1=CC=C(C=C1)Cl |
Sinónimos |
Chloromethyldithiophosphonic acid=S-(4-chlorophenyl)=O-propyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



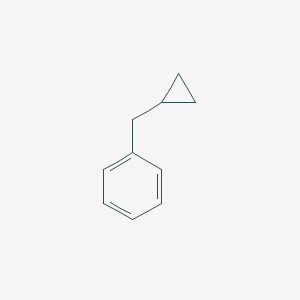
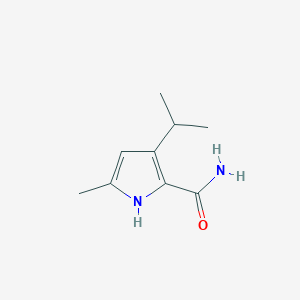
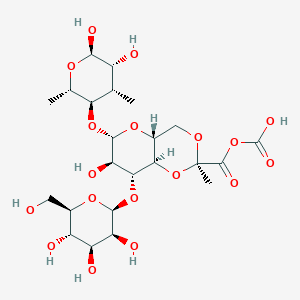
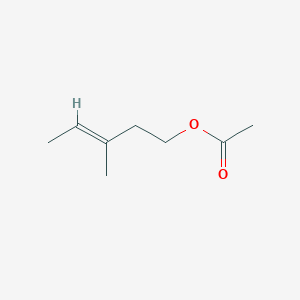
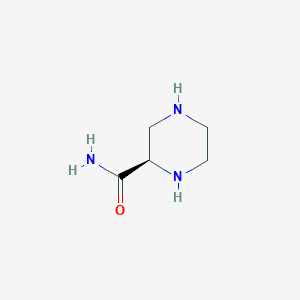
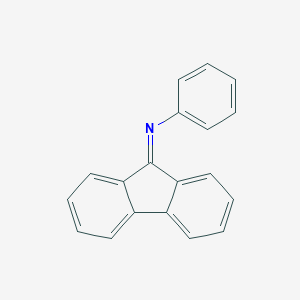
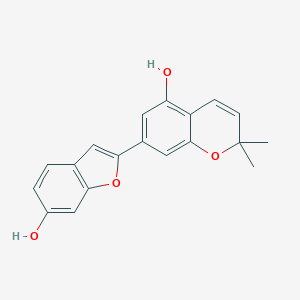
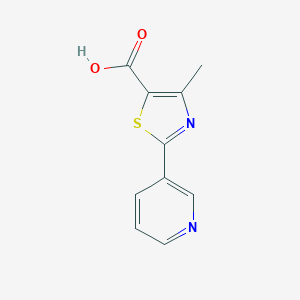

![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)
